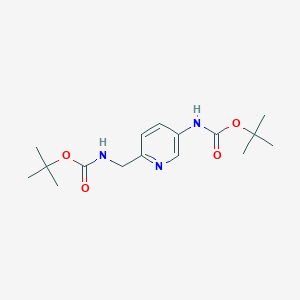

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine

Description

Crystallographic Analysis of Dual Boc-Protected Pyridine Derivatives

The crystallographic characterization of dual tert-butoxycarbonyl-protected pyridine derivatives reveals distinctive structural features that influence molecular packing and intermolecular interactions. Research on related tert-butoxycarbonyl-protected compounds demonstrates that the presence of multiple protecting groups significantly alters the three-dimensional molecular geometry compared to unprotected analogues. The tert-butoxycarbonyl moieties introduce substantial steric bulk around the pyridine ring system, creating unique spatial arrangements that affect crystal lattice formation and molecular recognition properties.

Examination of mono-protected analogues such as 5-aminomethyl-2-(tert-butoxycarbonylamino)pyridine provides structural insights applicable to the dual-protected system. These compounds typically crystallize with specific melting point ranges, with documented values of 132-134 degrees Celsius for the mono-protected derivative. The introduction of a second tert-butoxycarbonyl group at the aminomethyl position would be expected to further increase molecular rigidity and potentially elevate the melting point due to enhanced intermolecular interactions through the additional carbonyl functionality.

The molecular formula for the dual-protected compound would be C₁₇H₂₇N₃O₄, representing a significant increase in molecular weight compared to the mono-protected analogue (C₁₁H₁₇N₃O₂, 223.28 grams per mole). This substantial difference in molecular mass reflects the addition of the second tert-butoxycarbonyl protecting group, which contributes an additional C₅H₉O₂ unit to the molecular structure. The increased molecular complexity would likely result in altered crystal packing arrangements and modified intermolecular hydrogen bonding patterns compared to simpler derivatives.

Crystal structure determination of related tert-butoxycarbonyl-protected compounds has revealed that these molecules adopt conformations that minimize steric interactions between the bulky protecting groups while maintaining favorable electronic interactions within the aromatic system. The dual protection pattern in 5-(tert-butoxycarbonylamino)-2-(tert-butoxycarbonylaminomethyl)pyridine would necessitate careful conformational optimization to accommodate both protecting groups without significant molecular strain.

Propriétés

IUPAC Name |

tert-butyl N-[6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-9-11-7-8-12(10-17-11)19-14(21)23-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJARLUKZOXRFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Conversion of Cyano to Aminomethyl Group

- Catalytic Hydrogenation:

The cyano group on pyridine derivatives is typically reduced to an aminomethyl group using catalytic hydrogenation. Palladium on charcoal (Pd/C) or Raney Nickel catalysts are commonly employed.

Boc Protection of Amino Groups

- After formation of the free amino groups, tert-butoxycarbonyl (Boc) protection is introduced to stabilize the amines and prevent undesired side reactions.

- The Boc protection is typically performed by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- This step yields the Boc-protected amino and aminomethyl groups, resulting in the target compound this compound.

Example Synthetic Route (Based on Literature)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 5-cyano-2-pyridinecarboxylic acid | - | Commercially available or synthesized via known methods |

| 2 | Catalytic hydrogenation of cyano group to aminomethyl | Pd/C, H2, methanol, room temp to 60 °C, 5-8 hours | Monitored by GC for completion |

| 3 | Boc protection of amino groups | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp | Yields Boc-protected amino and aminomethyl groups |

| 4 | Purification | Crystallization or chromatography | Final product isolated as white solid |

Data Table: Stock Solution Preparation for this compound

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.0922 | 15.4612 | 30.9224 |

| 5 mM Solution Volume (mL) | 0.6184 | 3.0922 | 6.1845 |

| 10 mM Solution Volume (mL) | 0.3092 | 1.5461 | 3.0922 |

Note: Molecular weight considered for calculations is approximately 323.4 g/mol.

Research Findings and Observations

- The Boc protection strategy is crucial for stabilizing the amino groups during synthesis and purification.

- Hydrogenation conditions (catalyst type, temperature, pressure) significantly influence yield and purity. Pd/C is preferred for mild and efficient reduction.

- The order of solvent addition and solution clarity are critical for preparing formulations for biological use.

- Alternative synthetic routes involving amidation and selective hydrogenation have been reported but are more complex and less direct.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.

Reduction: Reduction reactions can convert the nitro or carbonyl functionalities (if present) to amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Formation of imines, amides, or carboxylic acids.

Reduction: Formation of primary or secondary amines, alcohols.

Substitution: Formation of alkylated, acylated, or sulfonated pyridine derivatives.

Applications De Recherche Scientifique

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry and catalysis.

Biology:

Bioconjugation: Utilized in the modification of biomolecules for bioconjugation studies, such as attaching fluorescent labels or affinity tags.

Medicine:

Drug Development: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active compounds.

Industry:

Material Science: Applied in the development of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.

Mécanisme D'action

The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its amino and pyridine functionalities. These interactions may involve hydrogen bonding, coordination to metal centers, or covalent bonding with electrophilic sites on biomolecules or catalysts.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related Boc-protected pyridine derivatives:

Reactivity and Stability

- Dual Boc Protection: The presence of two Boc groups in this compound enhances steric protection and stability compared to mono-Boc derivatives like 3-(Boc-amino)pyridine. This allows sequential deprotection (e.g., using TFA) for stepwise functionalization .

- Electron-Withdrawing Groups: Compounds like 2-(Boc-amino)-5-cyanopyridine exhibit reduced nucleophilicity at the pyridine ring due to the cyano group, making them suitable for electrophilic substitutions. In contrast, the aminomethyl group in the target compound offers nucleophilic reactivity .

- Halogenated Derivatives: Bromo-substituted analogs (e.g., 2-(Boc-Amino)-5-Bromopyridine) are pivotal in cross-coupling reactions (e.g., Buchwald-Hartwig amination), whereas the target compound’s aminomethyl group facilitates conjugation with carboxylic acids or carbonyls .

Physical Properties

- Solubility: Boc-protected compounds are generally soluble in polar aprotic solvents (e.g., DMF, DMSO). The boronic ester in 2-(Boc-Amino)pyridine-5-boronic acid enhances solubility in ethers, critical for organometallic reactions .

Activité Biologique

5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting groups on the amino functionalities enhances its stability and solubility, making it a suitable candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The Boc groups serve to protect the amines during synthesis and can influence the compound's pharmacokinetics.

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or enzymes that are crucial in cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors, altering their signaling pathways and potentially leading to apoptosis in cancer cells.

Biological Activity

Recent studies have highlighted the biological activities associated with pyridine derivatives, including this compound. Below are some key findings:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have investigated the biological effects of pyridine derivatives similar to this compound:

- c-KIT Inhibition : A study identified derivatives that inhibit c-KIT, a receptor tyrosine kinase implicated in certain cancers. The compound exhibited significant cytotoxicity against GIST-T1 cells, which express mutant c-KIT variants resistant to conventional therapies like imatinib. The study reported an IC50 value of 4.77 μM for one derivative, indicating strong inhibitory potential against resistant cancer cells .

- Mechanistic Insights : Research demonstrated that treatment with pyridine derivatives led to cell cycle arrest and apoptosis in GIST-T1 cells. Flow cytometric analysis showed a significant increase in apoptotic cells after treatment, suggesting that these compounds could be developed into effective anticancer agents .

- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications at specific positions on the pyridine ring can enhance biological activity. For instance, substituents at the 2-position significantly influenced enzyme binding affinity and selectivity, offering insights into optimizing lead compounds for therapeutic use .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine, and what key reaction conditions are required?

Methodological Answer: The synthesis typically involves sequential Boc-protection of amino groups on the pyridine scaffold. A two-step approach is common:

Amino Group Protection: The primary amine on the pyridine ring reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under inert atmosphere.

Aminomethyl Group Protection: The secondary amine is similarly Boc-protected, often requiring controlled temperatures (0–25°C) and solvents like dichloromethane (DCM) or THF to enhance solubility .

Critical Parameters:

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Boc₂O, DMAP, TEA | DCM | 0–25 | 75–85 | |

| 2 | Boc₂O, DIPEA | THF | 25 | 70–80 |

Q. How is this compound characterized, and what analytical techniques are most reliable?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms Boc group integration (e.g., tert-butyl peaks at δ ~1.4 ppm in ¹H NMR) and pyridine ring substitution patterns .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₆H₂₄N₄O₄, [M+H]⁺ = 337.18) and detects impurities like deprotected intermediates .

- HPLC-Purity Analysis: Reverse-phase HPLC with C18 columns (ACN/water gradient) assesses purity (>97% required for pharmaceutical intermediates) .

Q. What stability challenges arise during storage or handling of this compound, and how are they mitigated?

Methodological Answer:

- Moisture Sensitivity: Boc groups hydrolyze under acidic or humid conditions. Store at –20°C in sealed, desiccated containers with molecular sieves .

- Thermal Degradation: Avoid prolonged exposure to >40°C. Stability studies using TGA/DSC show decomposition onset at ~150°C .

- Light Sensitivity: Amber glass vials prevent photolytic degradation of the pyridine ring .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising Boc-group integrity?

Methodological Answer:

- Catalyst Screening: Replace DMAP with less basic catalysts (e.g., 4-PPY) to reduce side reactions .

- Solvent Optimization: Switch to acetone/water biphasic systems to enhance Boc anhydride solubility and reaction homogeneity .

- Flow Chemistry: Continuous flow reactors minimize exposure to moisture and improve heat transfer, achieving >90% yield in pilot-scale syntheses .

Q. What analytical challenges arise in distinguishing structural isomers or degradation products, and how are they resolved?

Methodological Answer:

- Isomer Discrimination: Use 2D NMR (e.g., NOESY) to differentiate between 2- and 3-aminomethyl positional isomers on the pyridine ring .

- Degradation Profiling: LC-MS/MS identifies hydrolyzed products (e.g., free amines) and quantifies degradation kinetics under stress conditions (pH, temperature) .

- X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What mechanistic insights guide Boc deprotection strategies for this compound in downstream applications?

Methodological Answer:

- Acidic Conditions: TFA/DCM (1:1 v/v) cleaves Boc groups via protonation of the carbamate oxygen, forming tert-butyl cation intermediates. Reaction monitoring via in situ IR confirms CO₂ release .

- Alternative Deprotection: HCl/dioxane (4M) selectively removes Boc groups without affecting pyridine rings, validated by comparative kinetic studies .

Q. Table 2: Deprotection Efficiency Under Different Conditions

| Reagent | Time (h) | Temp (°C) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| TFA/DCM | 2 | 25 | 95 | 98 | |

| HCl/dioxane | 4 | 40 | 85 | 97 |

Q. How are computational methods (e.g., DFT) used to predict reactivity or stability of this compound?

Methodological Answer:

- DFT Calculations: Model Boc-group dissociation energies and electron density maps to predict hydrolysis susceptibility. For example, B3LYP/6-31G* simulations correlate with experimental TGA stability data .

- Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions (e.g., DCM vs. THF solvation effects) .

Q. What strategies enable the incorporation of this compound into bioactive conjugates (e.g., PROTACs or antibody-drug conjugates)?

Methodological Answer:

- Bioconjugation: React the aminomethyl group with NHS esters or maleimide linkers under pH 7–8 to form stable amide or thioether bonds .

- In Vivo Stability: Use PEG spacers to reduce steric hindrance and enhance conjugate solubility in biological matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.